molecular formula C10H11ClN2 B13055413 (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile

(3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile

Cat. No.: B13055413
M. Wt: 194.66 g/mol
InChI Key: KKUMWOWBNUYRBG-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile: is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-chloro-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with a suitable reagent like hydroxylamine hydrochloride, followed by dehydration.

    Amination: The nitrile intermediate undergoes amination using reagents such as ammonia or an amine source under controlled conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines or reduced nitrile derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving nitrile hydratases and nitrilases. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction is crucial in various biochemical pathways and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile
  • (3R)-3-Amino-3-(3-methylphenyl)propanenitrile
  • (3R)-3-Amino-3-(3-bromophenyl)propanenitrile

Uniqueness

Compared to similar compounds, (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile stands out due to the presence of both a chloro and a methyl group on the aromatic ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1

InChI Key

KKUMWOWBNUYRBG-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)[C@@H](CC#N)N

Canonical SMILES

CC1=C(C=CC=C1Cl)C(CC#N)N

Origin of Product

United States

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